
(2E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound also features an acryloyl chloride group, which is a reactive functional group commonly used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride typically involves the reaction of (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acrylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acryloyl chloride group. The general reaction scheme is as follows:
(E)−3−(1−Ethyl−3−methyl−1H−pyrazol−4−yl)acrylicacid+SOCl2→(E)−3−(1−Ethyl−3−methyl−1H−pyrazol−4−yl)acryloylchloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for the addition of reagents and control of reaction parameters is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acryloyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the acryloyl group can participate in addition reactions with various reagents, such as hydrogen halides and halogens.
Polymerization: The compound can undergo polymerization reactions to form polyacryloyl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the acryloyl chloride group.
Catalysts: Lewis acids, such as aluminum chloride, can be used to catalyze certain reactions involving the compound.
Solvents: Anhydrous solvents, such as dichloromethane and tetrahydrofuran, are commonly used to prevent hydrolysis of the acryloyl chloride group.
Major Products
The major products formed from reactions involving (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride include:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for various studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride involves the reactivity of the acryloyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The pyrazole ring may also interact with biological targets, such as enzymes and receptors, through non-covalent interactions, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1-Methyl-3-phenyl-1H-pyrazol-4-yl)acryloyl chloride: Similar structure but with a phenyl group instead of an ethyl group.
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acrylic acid: The precursor to the acryloyl chloride derivative.
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide: An amide derivative formed by the reaction with ammonia or amines.
Uniqueness
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride is unique due to the presence of both the pyrazole ring and the acryloyl chloride group. This combination imparts specific reactivity and properties that are not found in other similar compounds. The compound’s ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-3-12-6-8(7(2)11-12)4-5-9(10)13/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKNCHZYAVOJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide](/img/structure/B12468669.png)
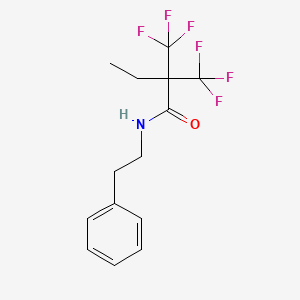
![3,3-Dimethyl-2-oxobutyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanoate (non-preferred name)](/img/structure/B12468677.png)
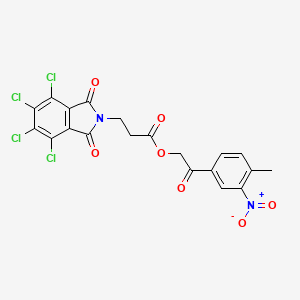
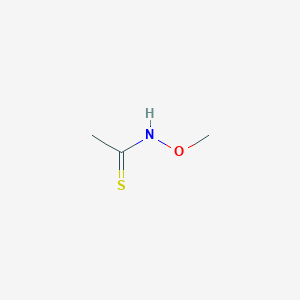
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B12468684.png)
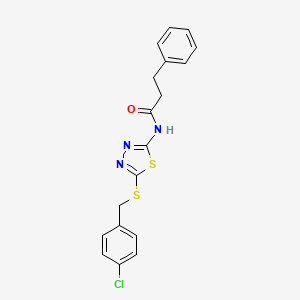
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12468700.png)
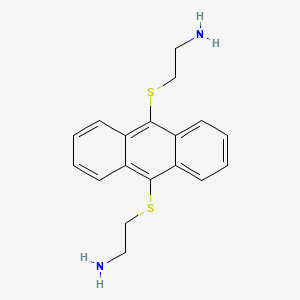

![N-[2-(docosa-4,7,10,13,16,19-hexaenoylamino)ethyl]-2-hydroxybenzamide](/img/structure/B12468710.png)
![ethyl 3,3,3-trifluoro-2-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamoyl}alaninate](/img/structure/B12468720.png)
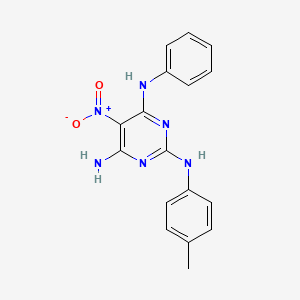
![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468730.png)
